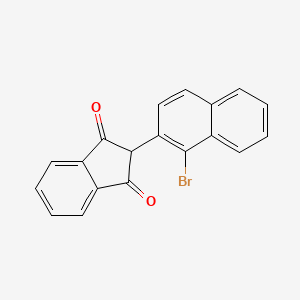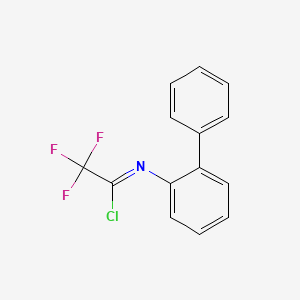
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a trifluoroacetimidoyl chloride moiety. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-biphenylyl amine with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The biphenyl moiety can undergo oxidation to form biphenyl quinones, while reduction can lead to the formation of biphenyl diols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Oxidation Reactions: Biphenyl quinones.
Reduction Reactions: Biphenyl diols.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Biphenylyl)-2,2,2-trifluoroacetamide
- N-(2-Biphenylyl)-2,2,2-trifluoroethanamine
- N-(2-Biphenylyl)-2,2,2-trifluoroacetyl chloride
Uniqueness
N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and binding properties. This compound exhibits higher stability and specificity in its interactions compared to similar compounds, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H9ClF3N |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
IUCXWACKTYPAGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



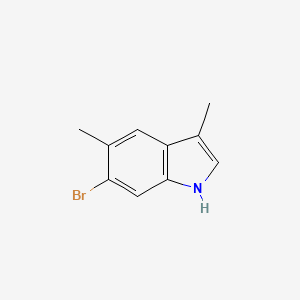
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
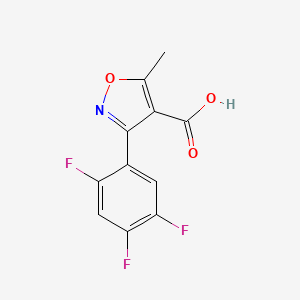
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
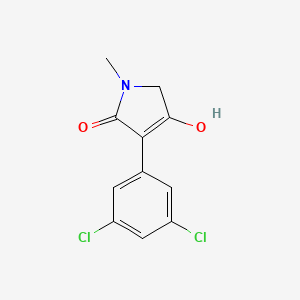
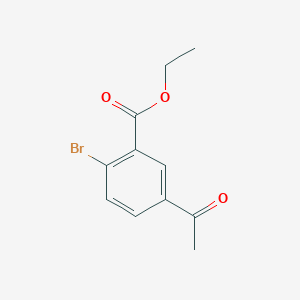
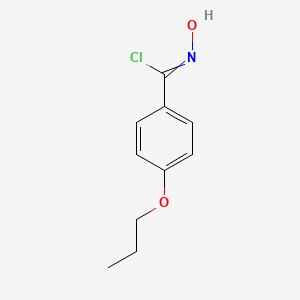
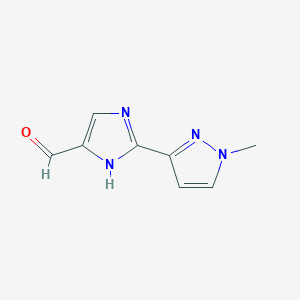
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)
